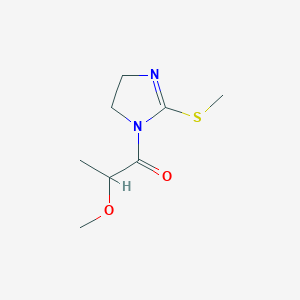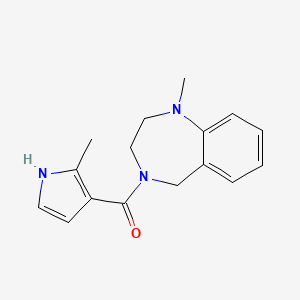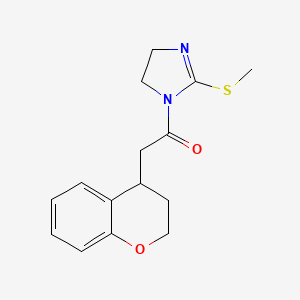![molecular formula C17H22N2O2 B7584406 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a potent agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons.
作用机制
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one activates the TRPV1 channel by binding to a site on the channel's extracellular domain. This binding leads to a conformational change in the channel, which allows the influx of cations such as calcium and sodium into the cell. This influx of cations leads to depolarization of the cell membrane, which in turn leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to induce calcium influx in TRPV1-expressing cells, which leads to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These pathways are involved in a variety of physiological processes such as cell proliferation, inflammation, and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one in lab experiments is its high potency and selectivity for the TRPV1 channel. This allows researchers to study the channel's function and regulation with high specificity. However, one limitation of using 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one is its potential toxicity to cells and tissues. 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one in scientific research. One direction is to study the role of the TRPV1 channel in cancer progression. TRPV1 has been shown to be upregulated in several types of cancer, and 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one could be used to study the channel's role in cancer development and metastasis. Another direction is to develop novel TRPV1 agonists based on the structure of 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one. These agonists could be used as potential therapeutic agents for the treatment of pain and inflammation.
合成方法
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one can be synthesized by reacting 5,6-dimethyl-2-hydroxybenzaldehyde with methylamine and 2-methylpiperidin-1-one. The reaction is carried out under reflux in the presence of a catalyst such as para-toluenesulfonic acid. The resulting product is purified by recrystallization in a suitable solvent such as ethanol.
科学研究应用
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been widely used in scientific research as a tool to study the TRPV1 channel. The TRPV1 channel is involved in a variety of physiological processes such as pain sensation, thermoregulation, and inflammation. 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to activate the TRPV1 channel in a dose-dependent manner, which makes it a useful tool to study the channel's function and regulation.
属性
IUPAC Name |
5-[(5,6-dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-13-8-15(21-16(13)7-12(11)2)9-18-14-4-5-17(20)19(3)10-14/h6-8,14,18H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECGRFOPFZKVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)CNC3CCC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)


![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

